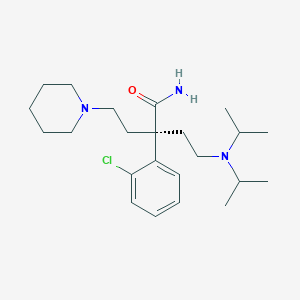
1-ethyl-6-nitro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-6-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound It consists of a benzimidazole core, which is a fused ring system containing both benzene and imidazole rings, with an ethyl group at the first position and a nitro group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-ethyl-6-nitro-1H-benzimidazole can be synthesized through several methods. One common approach involves the nitration of 1-ethylbenzimidazole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.
Another synthetic route involves the cyclization of o-phenylenediamine with ethyl nitroacetate. This method involves heating the reactants in the presence of a suitable catalyst, such as acetic acid, to promote the formation of the benzimidazole ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. Continuous flow reactors and advanced separation techniques, such as crystallization and chromatography, are often employed to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong bases can lead to the formation of different alkyl derivatives.
Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of quinone-like structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 1-ethyl-6-amino-1H-benzimidazole.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Oxidation: Quinone-like derivatives of benzimidazole.
Aplicaciones Científicas De Investigación
1-ethyl-6-nitro-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-6-nitro-1H-benzimidazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or modulating receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The benzimidazole core can bind to specific sites on proteins, affecting their function and activity.
Comparación Con Compuestos Similares
1-ethyl-6-nitro-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-methyl-6-nitro-1H-benzimidazole: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
2-ethyl-6-nitro-1H-benzimidazole: The ethyl group is at the second position, which can influence the compound’s chemical properties and applications.
1-ethyl-5-nitro-1H-benzimidazole: The nitro group is at the fifth position, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity, stability, and interaction with biological targets.
Propiedades
Número CAS |
90349-16-9 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
1-ethyl-6-nitrobenzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-6-10-8-4-3-7(12(13)14)5-9(8)11/h3-6H,2H2,1H3 |
Clave InChI |
SPYBNKTYLRKYAD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005497.png)

![4-{[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005508.png)



![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)






